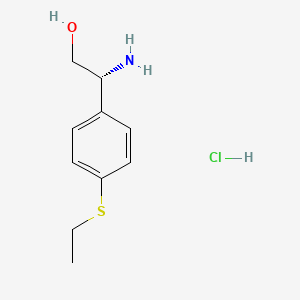

(R)-2-Amino-2-(4-(ethylthio)phenyl)ethanol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-2-Amino-2-(4-(ethylthio)phenyl)ethanol hydrochloride, also known as AET, is a chemical compound that belongs to the family of phenylethanolamines. It is a chiral molecule that exists as two enantiomers, (R)-AET and (S)-AET.

科学的研究の応用

Pharmaceutical Intermediate Synthesis :

- (R)-Carnitine and (R)-4-Amino-3-hydroxybutyric Acid, which are biologically active γ-amino-β-hydroxy amino acids, can be synthesized using intermediates derived from similar compounds. This is significant for pharmaceutical applications, particularly in metabolic and neurological treatments (Song, Lee, Kim, & Choi, 1997).

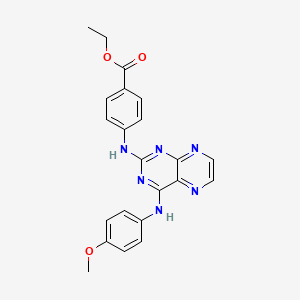

Anticancer Evaluation :

- The synthesis of derivatives through combinatorial chemistry, closely related to the structure of interest, shows potential in anticancer applications. For instance, derivatives of 2-amino-4-phenyl-5-H-indeno[1,2-d]pyrimidine-5-one were synthesized and showed significant potency against human breast cancer cell lines (Patravale et al., 2014).

Biocatalysis and Enantioselective Synthesis :

- Biocatalytic processes can efficiently synthesize optically pure compounds, such as (R)-1-[4-(Trifluoromethyl)phenyl]ethanol, a pharmaceutical intermediate, using recombinant Escherichia coli cells. This method has high enantioselectivity and potential for scalability in pharmaceutical applications (Chen, Xia, Liu, & Wang, 2019).

Radiosynthesis for Metabolism Studies :

- Radiosynthesis, a technique relevant in studying the metabolism and mode of action of compounds, can produce high specific activity compounds. Similar methodologies can be applied to (R)-2-Amino-2-(4-(ethylthio)phenyl)ethanol hydrochloride for metabolic studies (Latli & Casida, 1995).

Analytical Chemistry and Spectroscopy :

- Spectroscopic techniques like NMR and IR spectroscopy are essential in characterizing the structure and properties of similar compounds, which can be applied in various analytical and research settings (Percino & Chapela, 2000).

Catalysis in Organic Synthesis :

- Chiral ligands derived from similar structures are used in asymmetric synthesis, indicating potential applications of (R)-2-Amino-2-(4-(ethylthio)phenyl)ethanol hydrochloride in stereoselective catalytic processes (Bolm, Zani, Rudolph, & Schiffers, 2004).

Material Science and Polymers :

- Compounds structurally related to (R)-2-Amino-2-(4-(ethylthio)phenyl)ethanol hydrochloride are used in the preparation of materials with specific properties, such as liquid crystalline behavior, which has implications in material science and technology (Hosseini & Hoshangi, 2015).

特性

IUPAC Name |

(2R)-2-amino-2-(4-ethylsulfanylphenyl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NOS.ClH/c1-2-13-9-5-3-8(4-6-9)10(11)7-12;/h3-6,10,12H,2,7,11H2,1H3;1H/t10-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGDTVARGZDKHFK-PPHPATTJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C(CO)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCSC1=CC=C(C=C1)[C@H](CO)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Amino-2-(4-(ethylthio)phenyl)ethanol hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-methyl-2-[[3-(4-methylphenyl)adamantane-1-carbonyl]amino]butanoate](/img/structure/B2412272.png)

![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2412277.png)

![N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(dimethylamino)methylene]malonamide](/img/structure/B2412278.png)

![1-(2-chloroquinolin-3-yl)-N-[2-(cyclohexen-1-yl)ethyl]methanimine](/img/structure/B2412281.png)

![(Z)-methyl 2-(2-((2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2412285.png)

![1-(3-hydroxypropyl)-4-((3-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2412286.png)

![ethyl 4-(2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2412287.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B2412289.png)

![2-[1-(2,3-Dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2412290.png)